molecular formula C15H20BrNO3 B4000269 2-(4-bromo-3,5-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B4000269
M. Wt: 342.23 g/mol
InChI Key: KLKRVYWGKCEDSY-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C15H20BrNO3 and its molecular weight is 342.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-bromo-3,5-dimethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is 341.06266 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis of Indole Derivatives

Studies have focused on synthesizing indole derivatives via intramolecular nucleophilic aromatic substitution, showcasing the synthetic utility of haloacetamides in constructing complex heterocyclic compounds. This approach highlights the significance of bromo-dimethylphenoxyacetamide derivatives in synthesizing biologically relevant structures (Kametani, Ohsawa, & Ihara, 1981).

Antiprotozoal Activity

Research on substituted furans, including structures related to bromo-dimethylphenoxyacetamide, has evaluated their antimalarial and antitrypanosomal activities. These studies underline the potential of such compounds in developing new antiprotozoal medications (Das & Boykin, 1977).

Reactivity and Ring Transformation

The reactivity of certain acetamides toward different nucleophiles was investigated, leading to the stereoselective synthesis of new piperidine derivatives. This research indicates the versatility of bromo-dimethylphenoxyacetamide derivatives in generating new chemical entities with potential pharmacological applications (Mollet et al., 2011).

Sensitivity Improvement in Detection Methods

Advancements in detection methods for carbonyl compounds in environmental samples have been developed using derivatization agents related to bromo-dimethylphenoxyacetamide. This work contributes to environmental chemistry by providing tools for trace measurement of pollutants (Houdier et al., 2000).

Structural Characterization of Potential Pesticides

X-ray powder diffraction has been employed to characterize derivatives of chloro-dimethylphenoxyacetamide, providing foundational data for the development of potential pesticides. This research supports the exploration of bromo-dimethylphenoxyacetamide derivatives in agrochemical applications (Olszewska, Tarasiuk, & Pikus, 2011).

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-10-6-13(7-11(2)15(10)16)20-9-14(18)17-8-12-4-3-5-19-12/h6-7,12H,3-5,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKRVYWGKCEDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.